5-Nitro-2,4,6-triaminopyrimidine

Catalog No.
S720369
CAS No.
24867-36-5
M.F
C4H6N6O2
M. Wt
170.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitro-2,4,6-triaminopyrimidine

CAS Number

24867-36-5

Product Name

5-Nitro-2,4,6-triaminopyrimidine

IUPAC Name

5-nitropyrimidine-2,4,6-triamine

Molecular Formula

C4H6N6O2

Molecular Weight

170.13 g/mol

InChI

InChI=1S/C4H6N6O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H6,5,6,7,8,9)

InChI Key

IFMCROIMZMUGRF-UHFFFAOYSA-N

SMILES

C1(=C(N=C(N=C1N)N)N)[N+](=O)[O-]

Canonical SMILES

C1(=C(N=C(N=C1N)N)N)[N+](=O)[O-]

5-Nitro-2,4,6-triaminopyrimidine features a pyrimidine ring substituted with three amino groups and one nitro group. Its molecular formula is C4H6N6O2, and it has a molecular weight of 170.13 g/mol . The nitro group introduces significant reactivity, making this compound a candidate for various chemical applications.

There is no current information available on a specific mechanism of action for 5-NO2-TAP in biological systems.

  • Nitro group: Can be a potential explosive hazard if heated rapidly or exposed to shock.
  • Amine groups: May be mildly irritating to skin and eyes.

The chemical behavior of 5-nitro-2,4,6-triaminopyrimidine is influenced by its functional groups. It can undergo oxidation reactions, particularly through the N-oxidation of its nitroso derivative, 5-nitroso-2,4,6-triaminopyrimidine. This oxidation can lead to the formation of several derivatives, including 5-nitro-2,4,6-triaminopyrimidine-1,3-dioxide . Additionally, the compound can participate in nucleophilic substitutions and condensation reactions due to the presence of amino groups.

Research indicates that 5-nitro-2,4,6-triaminopyrimidine exhibits biological activity that may include antimicrobial properties. Its structure allows it to interact with biological systems effectively. Studies have shown that similar compounds can inhibit certain enzymes or pathways in microorganisms and potentially serve as therapeutic agents .

The synthesis of 5-nitro-2,4,6-triaminopyrimidine typically involves the nitrosation of 2,4,6-triaminopyrimidine using nitric acid to form 5-nitroso-2,4,6-triaminopyrimidine. Subsequent oxidation of this intermediate leads to the desired product . The synthesis can also be achieved through various other methods involving different oxidizing agents or conditions .

5-Nitro-2,4,6-triaminopyrimidine finds applications primarily in the field of energetic materials due to its high nitrogen content. It is explored for use in propellants and explosives where energy density is crucial. Additionally, its potential pharmaceutical applications are being investigated due to its biological activity .

Studies on the interactions of 5-nitro-2,4,6-triaminopyrimidine with other chemical species reveal its potential in forming complexes with metal ions and other organic molecules. These interactions can enhance its stability or modify its reactivity profile. Research into these interactions is ongoing to better understand its behavior in various environments .

Several compounds share structural similarities with 5-nitro-2,4,6-triaminopyrimidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2,4-Diamino-6-nitropyrimidineTwo amino groups and one nitro groupUsed in pharmaceuticals
5-Amino-1H-pyrazoleAmino group on a pyrazole ringExhibits different biological activities
3-Nitro-1H-pyrazoleNitro group on a pyrazole ringKnown for energetic properties

Uniqueness of 5-Nitro-2,4,6-triaminopyrimidine: Its unique combination of three amino groups and one nitro group distinguishes it from these similar compounds. This configuration not only enhances its reactivity but also contributes to its potential applications in high-energy materials and pharmaceuticals.

XLogP3

0.1

Wikipedia

5-Nitro-2,4,6-triaminopyrimidine

Dates

Modify: 2023-08-15

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